Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17642163
InChI: InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

CAS No.:

Cat. No.: VC17642163

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate -

Specification

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
Standard InChI InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3
Standard InChI Key ZLRCIPQKQHACSA-UHFFFAOYSA-N
Canonical SMILES CC1C2(CCO1)C(O2)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
CAS Number1544360-64-6
IUPAC NameMethyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC8H12O4\text{C}_8\text{H}_{12}\text{O}_4
Molecular Weight172.18 g/mol
Purity≥95%

Synthesis and Structural Elucidation

Spectroscopic Characterization

Structural confirmation of this compound would rely on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The 1H^1\text{H}-NMR spectrum is expected to show signals for the methyl ester group (δ ~3.6–3.8 ppm), the spiro-linked oxygenated carbons, and the cyclopropane protons, which typically resonate upfield due to ring strain. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 172.0736 .

GHS Hazard ClassPrecautionary StatementsSource
Skin IrritationP264, P280, P302+P352, P332+P313
Eye IrritationP305+P351+P338, P337+P313
Respiratory IrritationP261, P271, P304+P340

Applications in Research and Development

Organic Synthesis

The spirocyclic structure of this compound makes it a versatile precursor in the synthesis of complex natural products and pharmaceuticals. For example, its strained cyclopropane ring could participate in [3+2] cycloadditions to form pyrrolidine or indole derivatives, which are common motifs in bioactive molecules .

Material Science

Preliminary studies on analogous spirocyclic ethers suggest potential applications in polymer chemistry, where such compounds act as crosslinking agents or monomers for high-performance resins .

Environmental and Regulatory Considerations

Disposal Protocols

Waste material must be disposed of at approved facilities capable of handling reactive organic compounds. Incineration with flue gas scrubbing is recommended to prevent environmental release .

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